Cas no 63257-77-2 (2-(3-aminoprop-1-en-1-yl)phenol)
2-(3-aminoprop-1-en-1-yl)phenol Chemical and Physical Properties
Names and Identifiers
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- Phenol, 2-(3-amino-1-propenyl)-
- 2-(3-aminoprop-1-enyl)phenol
- 2-(3-aminoprop-1-en-1-yl)phenol
- DTXSID70735534
- 63257-77-2
-
- Inchi: 1S/C9H11NO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-6,11H,7,10H2
- InChI Key: VWDQJRIVNZKHKQ-UHFFFAOYSA-N
- SMILES: OC1C=CC=CC=1C=CCN
Computed Properties
- Exact Mass: 149.084063974g/mol
- Monoisotopic Mass: 149.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 1.1
- Topological Polar Surface Area: 46.2Ų
2-(3-aminoprop-1-en-1-yl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1854058-0.05g |
2-(3-aminoprop-1-en-1-yl)phenol |
63257-77-2 | 0.05g |
$888.0 | 2023-08-31 | ||
| Enamine | EN300-1854058-0.1g |
2-(3-aminoprop-1-en-1-yl)phenol |
63257-77-2 | 0.1g |
$930.0 | 2023-08-31 | ||
| Enamine | EN300-1854058-0.25g |
2-(3-aminoprop-1-en-1-yl)phenol |
63257-77-2 | 0.25g |
$972.0 | 2023-08-31 | ||
| Enamine | EN300-1854058-0.5g |
2-(3-aminoprop-1-en-1-yl)phenol |
63257-77-2 | 0.5g |
$1014.0 | 2023-08-31 | ||
| Enamine | EN300-1854058-1.0g |
2-(3-aminoprop-1-en-1-yl)phenol |
63257-77-2 | 1g |
$928.0 | 2023-06-01 | ||
| Enamine | EN300-1854058-2.5g |
2-(3-aminoprop-1-en-1-yl)phenol |
63257-77-2 | 2.5g |
$2071.0 | 2023-08-31 | ||
| Enamine | EN300-1854058-5.0g |
2-(3-aminoprop-1-en-1-yl)phenol |
63257-77-2 | 5g |
$2692.0 | 2023-06-01 | ||
| Enamine | EN300-1854058-10.0g |
2-(3-aminoprop-1-en-1-yl)phenol |
63257-77-2 | 10g |
$3992.0 | 2023-06-01 | ||
| Enamine | EN300-1854058-1g |
2-(3-aminoprop-1-en-1-yl)phenol |
63257-77-2 | 1g |
$1057.0 | 2023-08-31 | ||
| Enamine | EN300-1854058-5g |
2-(3-aminoprop-1-en-1-yl)phenol |
63257-77-2 | 5g |
$3065.0 | 2023-08-31 |
2-(3-aminoprop-1-en-1-yl)phenol Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2-(3-aminoprop-1-en-1-yl)phenol
Introduction to 2-(3-aminoprop-1-en-1-yl)phenol (CAS No: 63257-77-2)
2-(3-aminoprop-1-en-1-yl)phenol, identified by the Chemical Abstracts Service Number (CAS No) 63257-77-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a phenolic group linked to an allylamine moiety, has garnered attention due to its versatile structural features and potential biological activities. The presence of both aromatic and aliphatic functionalities makes it a valuable intermediate in the development of various therapeutic agents.
The compound’s structure consists of a benzene ring substituted with a hydroxyl group at the para position relative to an allylamine side chain. This configuration allows for multiple reaction pathways, including nucleophilic substitution, condensation reactions, and metal-catalyzed cross-coupling processes. These reactivities have positioned 2-(3-aminoprop-1-en-1-yl)phenol as a key building block in medicinal chemistry.
In recent years, the pharmaceutical industry has shown increasing interest in compounds that exhibit both anti-inflammatory and antioxidant properties. The phenolic hydroxyl group in 2-(3-aminoprop-1-en-1-yl)phenol contributes to its antioxidant potential by scavenging reactive oxygen species (ROS). Concurrently, the amino group on the propenyl side chain can engage in hydrogen bonding interactions, enhancing its binding affinity to biological targets. Such characteristics make it a promising candidate for drug discovery efforts targeting chronic inflammatory diseases and oxidative stress-related conditions.
One of the most compelling aspects of 2-(3-aminoprop-1-en-1-yl)phenol is its role in the synthesis of novel heterocyclic derivatives. Researchers have recently employed palladium-catalyzed cross-coupling reactions to introduce nitrogen-containing heterocycles at the allylic position of this compound. These modifications have led to the discovery of several potent enzyme inhibitors with applications in oncology and neurodegenerative disorders. For instance, derivatives featuring imidazole or pyrrole rings have demonstrated inhibitory activity against tyrosine kinases, which are overexpressed in many cancer cell lines.
The compound’s utility extends beyond small-molecule drug development. It has been explored as a precursor in the synthesis of functionalized polymers and materials with applications in biomedicine. Specifically, its ability to undergo polymerization reactions while retaining bioactive moieties has opened new avenues for creating smart materials that can respond to biological stimuli. Such materials hold promise for applications in drug delivery systems, where controlled release mechanisms are critical for therapeutic efficacy.
Recent advances in computational chemistry have further enhanced the understanding of 2-(3-aminoprop-1-en-1-yl)phenol’s reactivity and mechanism of action. Molecular modeling studies have revealed that its interaction with biological targets is influenced by both electronic and steric factors. These insights have guided synthetic modifications aimed at optimizing potency and selectivity. For example, computational predictions have been used to design analogs with improved solubility profiles, which are essential for oral bioavailability.
The synthesis of 2-(3-aminoprop-1-en-1-yl)phenol itself presents an interesting challenge due to its reactive functional groups. Traditional synthetic routes often involve multi-step sequences with careful control over reaction conditions to prevent unwanted side products. However, recent methodologies employing transition-metal catalysis have streamlined these processes, enabling more efficient production scales. One such approach involves a one-pot reaction sequence that selectively installs both the phenolic and allylamine functionalities in high yield.
The pharmacological evaluation of 2-(3-aminoprop-1-en-1-yl)phenol has yielded intriguing results in preclinical studies. In vitro assays have demonstrated its ability to modulate key signaling pathways involved in inflammation, such as NFκB and MAPK cascades. Additionally, its antioxidant activity has been confirmed through assays measuring ROS scavenging capacity and lipid peroxidation inhibition. These findings align with emerging evidence suggesting that compounds combining phenolic and amino functionalities exhibit enhanced therapeutic potential.
The future prospects for 2-(3-aminoprop-1-en-1-yl)phenol are promising, with ongoing research focusing on expanding its chemical space through innovative synthetic strategies. Techniques such as directed evolution and combinatorial chemistry are being employed to discover novel derivatives with tailored properties. Furthermore, collaborations between academia and industry are accelerating the translation of laboratory findings into clinical candidates.
In conclusion,2-(3-amino-propenyl)-phenol (CAS No: 63257–77–2) represents a fascinating compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications, making it a valuable scaffold for drug discovery efforts targeting multiple disease areas. As research continues to uncover new synthetic methods and biological activities,this molecule is poised to play an increasingly important role in advancing therapeutic solutions.
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